molecular formula C9H17NO B1433565 (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine CAS No. 1808693-34-6

(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine

Cat. No.: B1433565
CAS No.: 1808693-34-6
M. Wt: 155.24 g/mol
InChI Key: HRSVZNCFIVZFLE-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine is a heterocyclic compound that belongs to the morpholine family. This compound features a unique structure with a cyclopentane ring fused to a morpholine ring, and it is characterized by the presence of two methyl groups at the 2-position. The stereochemistry of the compound is defined by the (4aR,7aR) configuration, indicating the specific spatial arrangement of the atoms.

Scientific Research Applications

(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of morpholine derivatives can vary depending on their specific structure and the context in which they are used. For example, some morpholine derivatives have been found to inhibit certain fungal enzymes, affecting fungal sterol synthesis pathways .

Safety and Hazards

Morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility .

Preparation Methods

The synthesis of (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine typically involves the cyclization of appropriate precursors. One common method includes the use of 1,2-amino alcohols as starting materials. The synthetic route generally follows these steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various alkyl or aryl groups.

Comparison with Similar Compounds

(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine can be compared with other morpholine derivatives such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the fused cyclopentane ring, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(4aR,7aR)-2,2-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2)6-10-7-4-3-5-8(7)11-9/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSVZNCFIVZFLE-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2CCCC2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@@H]2CCC[C@H]2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine
Reactant of Route 2
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine
Reactant of Route 3
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine
Reactant of Route 4
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine
Reactant of Route 5
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine
Reactant of Route 6
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.